molecular formula C7H12FNO B2506693 (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol CAS No. 2375269-44-4

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol

Cat. No.: B2506693
CAS No.: 2375269-44-4
M. Wt: 145.177
InChI Key: BZXVFUYIXAFHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-3-azabicyclo[311]heptan-1-yl)methanol is a chemical compound with a unique bicyclic structure This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a bicyclic azabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method allows for the incorporation of the azabicycloheptane core into the desired structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as LiAlH4. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted azabicycloheptanes. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar in structure but with a phenyl group instead of a fluorine atom.

    (5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol:

Uniqueness

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c8-7-1-6(2-7,5-10)3-9-4-7/h9-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXVFUYIXAFHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.